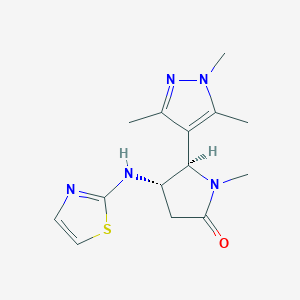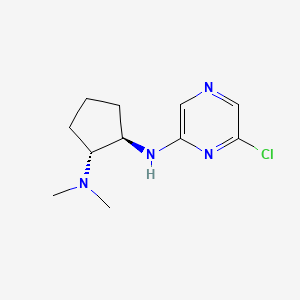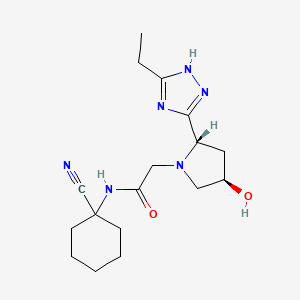![molecular formula C17H26N2O B7355009 3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7355009.png)
3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol, also known as SKF 38393, is a selective dopamine D1 receptor agonist. It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol 38393 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease and Parkinson's disease. It has also been studied for its potential in the treatment of depression, schizophrenia, and drug addiction.
Mecanismo De Acción
3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol 38393 selectively activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of these receptors leads to an increase in intracellular cAMP levels, which in turn activates various signaling pathways. The activation of these pathways results in the modulation of neurotransmitter release and neuronal excitability, leading to the observed behavioral effects.
Biochemical and Physiological Effects:
This compound 38393 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine and glutamate in the prefrontal cortex, leading to improved cognitive function. It has also been shown to increase the release of dopamine in the striatum, leading to improved motor function. Additionally, this compound 38393 has been shown to increase the expression of neurotrophic factors, which promote neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol 38393 has several advantages for lab experiments. It is a selective dopamine D1 receptor agonist, which allows for the specific modulation of this receptor. It has also been extensively studied and characterized, making it a reliable tool for research. However, this compound 38393 has limitations as well. It has poor solubility in water, which can make dosing and administration challenging. Additionally, it has a short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for the study of 3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol 38393. One potential direction is the investigation of its potential in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a therapeutic agent. Another potential direction is the investigation of its potential in the treatment of neurodegenerative disorders. It has been shown to promote neuronal growth and survival, suggesting that it may have potential in the treatment of disorders such as Alzheimer's disease and Parkinson's disease. Finally, further investigation of the signaling pathways activated by this compound 38393 may lead to the development of more selective and effective therapeutic agents.
Métodos De Síntesis
3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol 38393 can be synthesized using a multi-step process that involves the conversion of commercially available starting materials. The synthesis method involves the coupling of 1-ethyl-2,3,4,5-tetrahydro-1-benzazepine with cyclobutanone, followed by the reduction of the resulting intermediate to yield this compound 38393. The synthesis method has been optimized to produce high yields of this compound 38393 with high purity.
Propiedades
IUPAC Name |
3-[[(1-ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-19-9-5-7-16(15-6-3-4-8-17(15)19)18-12-13-10-14(20)11-13/h3-4,6,8,13-14,16,18,20H,2,5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLQIVDXDGXFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C2=CC=CC=C21)NCC3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3S)-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354931.png)
![N,N-dimethyl-3-[(3S)-1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354940.png)


![(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)-1-[2-(4-methylsulfanylphenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B7354956.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]piperazine](/img/structure/B7354979.png)
![2-(2-methylfuran-3-yl)-5-[[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7354981.png)
![(1R,2S)-1-[[1-(difluoromethyl)pyrrol-2-yl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7354986.png)
![(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol](/img/structure/B7354988.png)
![[3-[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]cyclobutyl]methanol](/img/structure/B7354991.png)
![2-[[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methylsulfanyl]pyridine-4-carbonitrile](/img/structure/B7354995.png)
![methyl (1R,3S)-3-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinoline-6-carbonyl)cyclopentane-1-carboxylate](/img/structure/B7355006.png)